synthesis of 3,6-Diphenyl-2-pyrazinol from benzil
synthesis of 3,6-Diphenyl-2-pyrazinol from benzil
An In-depth Technical Guide on the Synthesis of 5,6-Diphenyl-2-pyrazinol from Benzil
Introduction
Pyrazines are a significant class of nitrogen-containing heterocyclic compounds found in nature and are also synthesized for various applications.[1] Their derivatives are crucial components in the food and fragrance industry, contributing to the characteristic aromas of roasted and cooked foods.[2] In the realm of medicinal chemistry and materials science, the pyrazine scaffold is a privileged structure, with derivatives exhibiting a wide range of biological activities and valuable electronic properties.[2][3]
This guide provides a comprehensive, in-depth technical overview of the synthesis of 5,6-Diphenyl-2-pyrazinol, a derivative of pyrazine, starting from the α-diketone, benzil. The synthesis represents a classic cyclocondensation reaction, a fundamental strategy in heterocyclic chemistry. It is important to note that 2-pyrazinols exist in a tautomeric equilibrium with their corresponding 2(1H)-pyrazinone form. Therefore, the target molecule, 5,6-Diphenyl-2-pyrazinol, is the enol tautomer of 5,6-Diphenyl-2(1H)-pyrazinone. This guide will detail the reaction mechanism, provide a step-by-step experimental protocol, and discuss the characterization and potential applications of the resulting compound, aimed at researchers, chemists, and professionals in drug development.
Synthesis Overview: The Cyclocondensation Pathway
The synthesis of 5,6-Diphenyl-2-pyrazinol from benzil is achieved through a cyclocondensation reaction with glycinamide. Benzil, an α-diketone, provides the carbon backbone with the two phenyl substituents, while glycinamide supplies the two nitrogen atoms required to form the pyrazine ring.[4]
The overall reaction is as follows:
Benzil + Glycinamide → 5,6-Diphenyl-2-pyrazinol
This reaction is typically carried out under basic conditions, which facilitate the nucleophilic attack and subsequent condensation steps.[4] The choice of benzil as a starting material is strategic; it is a common and stable diketone that readily participates in condensation reactions.[5] Glycinamide is an efficient reagent for this transformation as it contains both a primary amine for initiating the reaction and an amide group for the subsequent intramolecular cyclization.
Reaction Mechanism
The formation of the pyrazinol ring from benzil and glycinamide proceeds through a well-understood, multi-step mechanism involving condensation, cyclization, and dehydration.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine of glycinamide on one of the carbonyl carbons of benzil. This step is often catalyzed by a base, which can deprotonate the amine to increase its nucleophilicity or activate the carbonyl group.
-
Formation of Carbinolamine Intermediate: This attack forms a tetrahedral carbinolamine intermediate.
-
Dehydration to Imine: The carbinolamine intermediate is unstable and readily undergoes dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the amide group within the imine intermediate then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the original benzil moiety. This key step forms the six-membered heterocyclic ring.
-
Second Dehydration: The resulting cyclic intermediate undergoes another dehydration step to form the final, stable aromatic pyrazinol ring.
Diagram: Reaction Mechanism
Caption: A simplified flowchart of the reaction mechanism.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of diphenylpyrazine derivatives.[4]
Reagents and Equipment:
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
Glycinamide hydrochloride
-
Sodium hydroxide (or Potassium hydroxide)
-
Ethanol (or a similar suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Beakers, graduated cylinders, and filtration apparatus (Buchner funnel)
-
Deionized water
-
pH indicator paper or pH meter
Step-by-Step Procedure:
-
Preparation of Glycinamide Free Base: In a beaker, dissolve glycinamide hydrochloride in a minimum amount of water. While stirring, slowly add a concentrated solution of sodium hydroxide until the solution becomes basic (pH > 10). The free base of glycinamide will be formed. This step is crucial as the hydrochloride salt is not sufficiently nucleophilic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil in ethanol. A typical molar ratio of benzil to glycinamide is approximately 1:1.1 to ensure complete consumption of the benzil.[4]
-
Addition of Reactants: Add the prepared basic solution of glycinamide to the ethanolic solution of benzil in the round-bottom flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product, being less soluble in the cooled solvent mixture, may begin to precipitate. To enhance precipitation, the mixture can be poured into a beaker of cold water.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product several times with cold water to remove any inorganic salts and unreacted glycinamide.
-
Drying and Purification: Dry the crude product in an oven or a desiccator. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Diagram: Experimental Workflow
Caption: A step-by-step overview of the experimental procedure.
Data and Characterization
The successful synthesis of 5,6-Diphenyl-2-pyrazinol can be confirmed through various analytical techniques.
| Parameter | Typical Value / Observation |
| Appearance | Off-white to yellow solid |
| Yield | 70-90% (Varies with conditions) |
| Melting Point | Specific to the pure compound; a sharp melting point indicates high purity. |
| Solubility | Soluble in common organic solvents like DMSO and DMF; sparingly soluble in ethanol and water. |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the phenyl rings (typically in the range of 7.0-8.0 ppm) and a peak for the proton on the pyrazine ring. The OH proton of the pyrazinol tautomer may be broad or exchangeable.
-
¹³C NMR: Will display signals corresponding to the carbon atoms of the phenyl groups and the pyrazine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=C and C=N stretching in the aromatic system (around 1500-1600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and a broad O-H stretch (around 3200-3400 cm⁻¹) for the pyrazinol tautomer.
-
Mass Spectrometry (MS): ESI-MS analysis will confirm the molecular weight of the product. For 5,6-Diphenyl-2-pyrazinol (C₁₆H₁₂N₂O), the expected molecular weight is approximately 248.28 g/mol . The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 249.[4]
Applications and Future Directions
Pyrazine and its derivatives are of great interest due to their diverse biological activities. They have been investigated for use as anticancer, antidepressant, and antimicrobial agents.[1][6][7] The synthesized 5,6-Diphenyl-2-pyrazinol can serve as a valuable building block for the development of novel pharmaceuticals.
Furthermore, the hydroxyl group on the pyrazine ring offers a reactive site for further chemical modifications. For instance, it can be converted into a better leaving group, such as a triflate or a halide, allowing for the introduction of various functional groups through cross-coupling reactions. A related patent describes the conversion of the hydroxyl group to a bromo group using tribromooxyphosphorus, which then enables further derivatization.[4] This opens up possibilities for creating a library of novel diphenylpyrazine derivatives for screening in drug discovery programs or for the development of new materials with specific electronic or photophysical properties.
Conclusion
The synthesis of 5,6-Diphenyl-2-pyrazinol from benzil and glycinamide is a robust and efficient method for producing this valuable heterocyclic compound. The procedure relies on the fundamental principles of cyclocondensation chemistry and yields the target molecule in good purity and yield. The straightforward nature of the synthesis, coupled with the potential for further functionalization, makes 5,6-Diphenyl-2-pyrazinol an important intermediate for researchers in medicinal chemistry and materials science. This guide provides the necessary technical details for its successful synthesis and characterization, serving as a solid foundation for further research and development.
References
-
Wikipedia. Benzil. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Benzil and its Various Derivatives. Available from: [Link]
-
Thiel, W. et al. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemCatChem. 2020. Available from: [Link]
-
Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. 2023. Available from: [Link]
-
Future Medicinal Chemistry. Recent advances in the therapeutic applications of pyrazolines. PMC. Available from: [Link]
-
Molecules. Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. 2021. Available from: [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]7].pdf
-
MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. 2023. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF SOME 3, 5- DIPHENYL -∆1 –PYRAZOLINE AND 5-(2′′-FURYL)-∆1-PYRAZOLINE DERIVATIVES AND THEIR SCREENING FOR ANTIDEPRESSANT AND ANTICONVULSANT ACTIVITY. 2014. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]
-
European Journal of Medicinal Chemistry. Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines. PubMed. 2001. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Heterocycles. ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. 2013. Available from: [Link]
-
MDPI. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. 2024. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives. Available from: [Link]
- Google Patents. CN112939877A - Synthesis method of diphenylpyrazine derivative.
-
International Journal of Green Pharmacy (IJGP). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. 2020. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. 2024. Available from: [Link]
-
RSC Advances. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. Available from: [Link]
-
Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. 2020. Available from: [Link]
-
Semantic Scholar. Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. 2022. Available from: [Link]
-
Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available from: [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]
-
MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. 2023. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of new pyrazolo[5][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. 2021. Available from: [Link]
-
Czech Journal of Food Sciences. Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. 2007. Available from: [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]
- 5. Benzil - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
